![molecular formula C13H21NO5 B3047795 Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid CAS No. 1445951-51-8](/img/structure/B3047795.png)
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid
Übersicht
Beschreibung
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid (CAS No. 1445951-51-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound has the following molecular formula: C₁₃H₂₁NO₅. Its structural characteristics include a hexahydro-furo-pyrrole moiety that may contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as a therapeutic agent. The following sections summarize key findings from various studies:
1. Pharmacological Properties
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties. It may inhibit the synthesis of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antitumor Activity : Research indicates potential antitumor effects, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. Further studies are needed to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been noted to affect pathways involving cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Modulation : There is evidence that this compound can modulate key signaling pathways such as MAPK/ERK, which are critical in regulating cellular responses to growth factors and stress.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
In Vitro Studies : In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines when administered at specific concentrations.
Cell Line IC50 (µM) Effect Observed A549 (Lung) 15 Significant reduction in viability HeLa (Cervical) 10 Induction of apoptosis MCF7 (Breast) 12 Cell cycle arrest - Animal Models : In vivo studies utilizing mouse models have shown that treatment with this compound can lead to a decrease in tumor size and weight compared to control groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid has shown promise in several areas of medicinal chemistry:
Anticancer Research
Studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. The unique bicyclic structure of this compound allows for interactions with biological targets that are crucial in cancer cell proliferation and survival. Further research is needed to elucidate its specific mechanisms of action and therapeutic efficacy against various cancer types.
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its interactions with neurotransmitter systems could potentially lead to novel therapeutic strategies.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the furo[2,3-c]pyrrol moiety.
- Introduction of the tert-butoxycarbonyl (Boc) protective group.
- Acetic acid functionalization.
These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Materials Science Applications
The unique structural characteristics of this compound also lend themselves to applications in materials science:
Polymer Chemistry
Due to its functional groups and stability, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may lead to materials with enhanced mechanical properties or specific functionalities.
Nanotechnology
Research into nanomaterials has highlighted the potential use of such compounds in the development of nanocarriers for drug delivery systems. The ability to modify the compound can lead to improved targeting and release profiles for therapeutic agents.
Eigenschaften
IUPAC Name |
2-[(2R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-2-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-8-4-9(5-11(15)16)18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCDENKKVENNT-IVZWLZJFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@@H]2C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114789 | |
Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-51-8 | |
Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.